2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of both amino and sulfonyl functional groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and fuming sulfuric acid to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Orthanilic acid (2-Aminobenzene-1-sulfonic acid): Similar structure but lacks the ethenesulfonyl group.
Sulfanilic acid (4-Aminobenzene-1-sulfonic acid): Another related compound with different substitution patterns on the benzene ring.
Uniqueness
2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both amino and ethenesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
63240-33-5 |
---|---|
Molecular Formula |
C8H9NO5S2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-amino-4-ethenylsulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C8H9NO5S2/c1-2-15(10,11)6-3-4-8(7(9)5-6)16(12,13)14/h2-5H,1,9H2,(H,12,13,14) |
InChI Key |
RHTNDRUWGPTDOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.